N-Nitrosopipecolic acid

Description

The exact mass of the compound N-Nitrosopipecolic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Nitrosopipecolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitrosopipecolic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

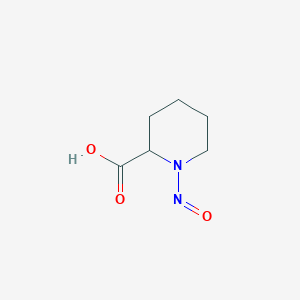

1-nitrosopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKTUVITPQPRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021058 |

Source

|

| Record name | Nitrosopipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-18-8, 30310-81-7 |

Source

|

| Record name | N-Nitrosopipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinecarboxylic acid, 1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC109550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosopipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I550TQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Toxicological Profile of N-Nitrosopipecolic Acid: A Technical Guide for Researchers

Abstract

N-Nitrosopipecolic acid (NPIC) is a member of the N-nitroso compounds (NOCs), a class of chemicals that has garnered significant attention due to the potent carcinogenicity of many of its members.[1][2] Unlike well-studied nitrosamines such as N-nitrosodimethylamine (NDMA), the toxicological profile of NPIC presents a nuanced picture characterized by remarkably low carcinogenic and genotoxic potential. This in-depth technical guide provides a comprehensive analysis of the existing toxicological data on NPIC, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its low toxicity, contrasting its metabolic fate with that of its more hazardous counterparts. This guide will also detail the standard experimental protocols for assessing the toxicological profile of N-nitroso compounds, offering field-proven insights into experimental design and data interpretation.

Introduction: The N-Nitroso Compound Landscape and the Anomaly of N-Nitrosopipecolic Acid

N-nitroso compounds are defined by the N-N=O functional group and are formed by the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under acidic conditions.[2] This reaction can occur in various settings, including during the curing of meat, in certain industrial processes, and endogenously in the human stomach.[2] The carcinogenicity of many N-nitrosamines is well-established and is primarily attributed to their metabolic activation to electrophilic alkylating agents that can form DNA adducts, leading to mutations and the initiation of cancer.[1][3] The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or confirmed human carcinogens.[2]

N-Nitrosopipecolic acid (NPIC), a derivative of the cyclic amino acid pipecolic acid, stands as a notable exception to this general trend. This guide will explore the scientific evidence that substantiates its unique toxicological profile.

Chemical and Physical Properties of N-Nitrosopipecolic Acid

| Property | Value | Source |

| CAS Number | 4515-18-8 | [4] |

| Molecular Formula | C6H10N2O3 | [4] |

| Molecular Weight | 158.16 g/mol | [5] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 99 °C | [4] |

| Water Solubility | Miscible | |

| XLogP3 | 0.7 | [5] |

Carcinogenicity Assessment: Evidence for a Low Oncogenic Potential

The carcinogenic potential of N-nitroso compounds is typically evaluated through long-term bioassays in rodent models.[6] For many nitrosamines, these studies have demonstrated a clear dose-dependent increase in tumor incidence in various organs.[3]

Chronic Rodent Bioassay Data

Regulatory and Expert Opinions

Genotoxicity Profile: A Departure from the Mutagenic Norm

The genotoxicity of N-nitroso compounds, their ability to damage DNA, is a key mechanism underlying their carcinogenicity.[2] This is typically assessed using a battery of in vitro and in vivo tests.

In Vitro Genotoxicity Assays

Standard in vitro genotoxicity assays include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. The Ames test is a widely used method for detecting gene mutations induced by a chemical.[7] The in vitro micronucleus test assesses chromosomal damage.[8]

While specific, detailed public data from these assays for NPIC are scarce, the EFSA has concluded that there is experimental and/or indirect evidence to suggest that NPIC may not exert significant genotoxic activity . This contrasts sharply with many other N-nitrosamines that are potent mutagens in these test systems.[1][3]

Rationale for Reduced Genotoxicity

The lack of significant genotoxicity is likely linked to the metabolic fate of NPIC, which will be discussed in the following section. Without metabolic activation to a reactive electrophile, the compound is unable to form the DNA adducts that are the primary initiating event in mutagenesis and carcinogenesis.

Metabolism and Mechanism of Low Toxicity: The Decisive Role of Metabolic Inactivation

The toxicity of most N-nitrosamines is intrinsically linked to their metabolic activation, a process predominantly carried out by cytochrome P450 (CYP) enzymes.[1] The key activation step is α-hydroxylation , which leads to the formation of an unstable α-hydroxy nitrosamine that spontaneously decomposes to a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that can covalently bind to DNA, forming adducts that can lead to miscoding during DNA replication and ultimately, mutations.

The available evidence suggests that NPIC, much like its structural analog N-nitrosoproline (NPRO), does not readily undergo this activation pathway.

The Postulated Metabolic Pathway of N-Nitrosopipecolic Acid

Direct metabolic studies on NPIC are limited. However, studies on the closely related N-nitrosoproline (NPRO) have shown that it is largely resistant to metabolism. In rats, only about 1% of an administered dose of NPRO was metabolized, with the vast majority being excreted unchanged in the urine.[9] This metabolic stability is attributed to the presence of the carboxylic acid group, which makes the molecule more polar and less amenable to enzymatic oxidation by CYPs. It is highly probable that NPIC follows a similar metabolic fate, being primarily a detoxification and excretion pathway rather than an activation one.

Caption: Postulated metabolic pathway of N-Nitrosopipecolic acid.

Contrast with Carcinogenic Nitrosamines

The metabolic pathway of highly carcinogenic nitrosamines like NDMA serves as a stark contrast. NDMA is readily metabolized by CYP enzymes, leading to the formation of a reactive methylating agent that efficiently alkylates DNA. This metabolic activation is the primary determinant of its potent carcinogenicity.

Caption: Metabolic activation pathway of a carcinogenic nitrosamine (e.g., NDMA).

Experimental Protocols for Toxicological Assessment

For researchers investigating the toxicology of novel N-nitroso compounds or re-evaluating existing ones, adherence to standardized and robust experimental protocols is paramount.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: The assay should be conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[2]

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The main experiment should include a vehicle control, a positive control for each strain (with and without S9), and at least five analyzable concentrations of the test article.

-

Exposure: The test compound, bacteria, and S9 mix (if applicable) are combined and can be either directly plated (plate incorporation method) or pre-incubated before plating. The pre-incubation method is often more sensitive for detecting the mutagenicity of nitrosamines.

-

Incubation and Scoring: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (his+) on each plate is then counted.

-

Data Analysis: A positive response is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the vehicle control.

In Vivo Rodent Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of a test compound following long-term administration to rodents.

Methodology:

-

Species and Strain Selection: Commonly used species are rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).

-

Dose Selection: A dose-range finding study (e.g., a 90-day study) is conducted to determine the maximum tolerated dose (MTD) and lower dose levels. The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight.

-

Administration: The test compound is typically administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).

-

Group Size: Each dose group and the concurrent control group should consist of at least 50 animals of each sex.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food/water consumption are recorded regularly.

-

Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Conclusion: A Profile of Low Concern

The toxicological profile of N-Nitrosopipecolic acid presents a compelling case for a compound with low carcinogenic and genotoxic potential, a significant deviation from the broader class of N-nitroso compounds. This is strongly supported by the lack of carcinogenicity observed in a chronic study of its structural isomer, N-nitrosoisonipecotic acid, and the consensus from regulatory bodies like EFSA. The likely mechanism for this low toxicity lies in its metabolic stability, where the presence of the carboxylic acid group favors detoxification and excretion over the bioactivation pathway of α-hydroxylation that is characteristic of potent nitrosamine carcinogens. For researchers in drug development and chemical safety, the case of NPIC underscores the critical importance of considering the complete molecular structure and its influence on metabolic fate when assessing the risk of N-nitroso compounds.

References

-

Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Fong, L. Y., Jensen, D. E., & Magee, P. N. (1987). Evidence for metabolism of N-nitrosoproline. Chemico-Biological Interactions, 64(1-2), 115-125. [Link]

-

Lijinsky, W., & Taylor, H. W. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Journal of the National Cancer Institute, 59(5), 1513-1515. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Risk assessment of N-nitrosamines in food. EFSA Journal, 21(3), e07879. [Link]

-

PubChem. (n.d.). N-Nitrosopipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ECHA. (n.d.). N-Nitrosopipecolic acid. European Chemicals Agency. Retrieved from [Link]

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

-

OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

- 1. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 4. Potent carcinogenicity of nitrosodiethanolamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-nitrosoproline in urine from patients and healthy volunteers after administration of large amounts of nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for metabolism of N-nitrosoproline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sample Preparation Techniques for N-Nitrosopipecolic Acid in Biological Matrices

Executive Summary

N-Nitrosopipecolic acid (NPIC) is a non-volatile, cyclic N-nitrosamine impurity and metabolite derived from pipecolic acid. Unlike volatile nitrosamines (e.g., NDMA) that are amenable to headspace GC-MS, NPIC possesses a carboxylic acid moiety (pKa ~3.5) and significant polarity (LogP ~0.7), rendering it unsuitable for standard liquid-liquid extraction (LLE) or headspace analysis.

This guide details a robust Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol. This method exploits the acidic nature of NPIC to isolate it from complex biological matrices, ensuring high recovery (>85%) and minimizing ion suppression in LC-MS/MS analysis.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful isolation.

| Property | Value | Implication for Sample Prep |

| Structure | Cyclic amine with -COOH and -N=O groups | Amphiphilic but predominantly polar. |

| Molecular Weight | 158.16 g/mol | Low mass requires clean background to avoid noise. |

| pKa (-COOH) | ~3.5 (Estimated) | Ionized (COO⁻) at physiological pH (7.4). |

| LogP | ~0.7 | Hydrophilic. Poor retention on C18 without pH control. |

| Stability | Photosensitive | CRITICAL: All steps must be performed under yellow/amber light. |

The "Trap and Release" Strategy

Because NPIC is an acid, we utilize a Mixed-Mode Anion Exchange mechanism.

-

Trap: At neutral pH, NPIC is negatively charged and binds to the quaternary amine of the SPE sorbent.

-

Wash: Neutral and basic interferences are washed away with organic solvents.

-

Release: Acidified methanol protonates the carboxyl group (neutralizing the charge), releasing NPIC from the sorbent.

Reagents and Materials

-

Standards: N-Nitrosopipecolic acid (CAS: 4515-18-8).

-

Internal Standard (ISTD): N-Nitrosopipecolic acid-d9 (preferred) or N-Nitrosoproline-d3.

-

SPE Cartridges: Waters Oasis MAX (30 mg, 1 cc) or Phenomenex Strata-X-A (33 µm, 30 mg/1 mL).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Detailed Sample Preparation Protocol

Sample Pre-treatment

Rationale: To ensure consistent binding to the SPE sorbent, the analyte must be fully ionized (deprotonated).

-

Thaw plasma or urine samples at room temperature (protected from light).

-

Aliquot 200 µL of sample into a 1.5 mL amber microcentrifuge tube.

-

Spike with 20 µL of Internal Standard working solution (e.g., 100 ng/mL).

-

Protein Precipitation (Plasma only): Add 600 µL of 1% NH₄OH in ACN. Vortex for 1 min. Centrifuge at 10,000 x g for 5 min. Transfer supernatant to a clean tube.

-

Note: For Urine, skip precipitation. Dilute 1:1 with 5% NH₄OH in water.

-

-

pH Adjustment: Evaporate the organic supernatant (from plasma step) to near dryness under N₂ at 40°C. Reconstitute in 1.0 mL of 5% NH₄OH in Water (pH ~10) .

-

Why? High pH ensures the carboxylic acid is negatively charged (COO⁻) for anion exchange.

-

Solid Phase Extraction (SPE) Workflow

Stationary Phase: Mixed-Mode Polymeric Strong Anion Exchange (MAX)

| Step | Solvent / Condition | Mechanism / Rationale |

| 1.[1][2] Condition | 1 mL MeOH | Activates the polymeric sorbent ligands. |

| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample. |

| 3. Load | Load Pre-treated Sample | Retention: NPIC (COO⁻) binds to the quaternary amine (N⁺) on the sorbent via ionic interaction. Hydrophobic regions also bind via Reverse Phase. |

| 4. Wash 1 | 1 mL 5% NH₄OH in Water | Matrix Removal: Removes proteins, salts, and hydrophilic neutrals. High pH keeps NPIC bound. |

| 5. Wash 2 | 1 mL Methanol | Interference Removal: Removes hydrophobic neutrals and bases. Since NPIC is ionically bound, it does not elute with pure MeOH. |

| 6. Elute | 2 x 400 µL 2% Formic Acid in MeOH | Release: The acid protonates NPIC (COO⁻ → COOH), breaking the ionic bond. The organic solvent disrupts the hydrophobic interaction. |

Post-Extraction

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Vortex and transfer to an amber LC vial with a glass insert.

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5 (Core-shell).

-

Why? HSS T3 is designed for retaining polar compounds in high aqueous conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5-10 µL.

-

Gradient:

-

0-1.0 min: 2% B (Isocratic hold for polar retention)

-

1.0-5.0 min: 2% -> 95% B

-

5.0-7.0 min: 95% B (Wash)

-

7.1 min: Re-equilibrate at 2% B.

-

Mass Spectrometry (MRM) Transitions[3][4]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

-

Source Temp: 500°C.

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |

| NPIC | 159.1 [M+H]⁺ | 129.1 [M-NO]⁺ | Quantifier | 15 |

| 113.1 [M-H₂O-CO]⁺ | Qualifier | 22 | ||

| 141.1 [M-H₂O]⁺ | Qualifier | 18 | ||

| NPIC-d9 | 168.1 [M+H]⁺ | 138.1 | Internal Std | 15 |

Visual Workflows

Logic Flow: SPE Mechanism

This diagram illustrates the "Trap and Release" chemistry used in the protocol.

Figure 1: Mechanism of Action for Mixed-Mode Anion Exchange (MAX) purification of NPIC.

Decision Tree: Troubleshooting Recovery

Use this logic flow if recovery is < 70%.

Figure 2: Troubleshooting guide for optimizing extraction efficiency.

Validation & Quality Control

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), verify the following:

-

Linearity: 1.0 ng/mL to 1000 ng/mL (r² > 0.99).

-

Recovery: Spike plasma at low, medium, and high QC levels. Acceptable range: 80-120%.

-

Matrix Effect: Compare the slope of the calibration curve in matrix vs. solvent. If suppression > 20%, consider diluting the final extract or using a more specific column (e.g., Polar C18).

-

Carryover: Inject a blank after the highest standard. Signal should be < 20% of LLOQ.

References

-

U.S. FDA. "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

-

European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. Link

-

Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Oasis Application Notebook, 2022. Link

-

PubChem. "N-Nitrosopipecolic acid Compound Summary." National Library of Medicine. Link

Sources

N-Nitrosopipecolic acid as a biomarker for nitrosamine exposure

Application Note: N-Nitrosopipecolic Acid (NPIC) as a Biomarker for Nitrosamine Exposure

Abstract

N-Nitrosopipecolic acid (NPIC) is a non-volatile, cyclic N-nitrosamine formed via the nitrosation of pipecolic acid, a minor metabolite of lysine. Unlike volatile nitrosamines (e.g., NDMA) commonly monitored in environmental analysis, NPIC serves as a critical biomarker for endogenous nitrosation and specific exposure to tobacco-specific nitrosamine (TSNA) precursors. This guide provides a validated workflow for the extraction and quantification of NPIC in human urine and plasma using LC-MS/MS, addressing the unique challenges posed by its zwitterionic character and polarity.

Introduction & Significance

The assessment of nitrosamine exposure has traditionally focused on exogenous sources (diet, water, drugs). However, endogenous formation within the acidic environment of the stomach contributes significantly to the total body burden.

-

Origin: NPIC (CAS 4515-18-8) is formed when pipecolic acid reacts with nitrosating agents (nitrite/nitrous acid). Pipecolic acid itself is elevated in peroxisomal disorders (e.g., Zellweger syndrome), making NPIC a potential compound of interest in metabolic profiling alongside its toxicological relevance.

-

Toxicology: Like other N-nitrosamines, NPIC is a mutagen and potential carcinogen (IARC Group 2B context). It induces tumors in the liver and esophagus in animal models.

-

Biomarker Utility: Urinary NPIC levels correlate with the intake of nitrate-rich foods combined with proline/lysine sources, and it is a specific indicator of the nitrosation of lysine metabolites.

Mechanism of Formation

NPIC is generated through the N-nitrosation of the secondary amine in pipecolic acid. This reaction is acid-catalyzed (pH < 4) or bacteria-mediated at neutral pH.

Figure 1: Metabolic pathway illustrating the formation of N-Nitrosopipecolic acid from L-Lysine and dietary nitrite.

Analytical Protocol: LC-MS/MS Quantification

This protocol overcomes the poor retention of NPIC on standard C18 columns by utilizing a polar-embedded stationary phase and a specific Solid Phase Extraction (SPE) cleanup.

Materials & Reagents

-

Target Analyte: N-Nitrosopipecolic acid (NPIC).

-

Internal Standard (IS): N-Nitrosopipecolic acid-d4 (NPIC-d4) or N-Nitrosoproline-d3 (if authentic d-NPIC is unavailable).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

-

SPE Cartridges: Mixed-Mode Anion Exchange (MAX) (e.g., Oasis MAX or Strata-X-A), 60 mg/3 mL.

Sample Preparation (Urine)

Principle: NPIC is an acid (pKa ~4.5). Mixed-mode anion exchange (MAX) is superior to standard HLB because it locks the analyte by charge interaction, allowing rigorous washing of neutral interferences.

-

Pre-treatment:

-

Thaw urine at room temperature and vortex.[1]

-

Aliquot 1.0 mL of urine into a centrifuge tube.

-

Add 20 µL of Internal Standard solution (1 µg/mL).

-

Add 1.0 mL of 50 mM Ammonium Acetate (pH 7) . Note: pH must be neutral/basic to ensure NPIC is deprotonated (COO-) for anion exchange binding.

-

Centrifuge at 10,000 x g for 5 mins to remove particulates.

-

-

Solid Phase Extraction (MAX Protocol):

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Apply the pre-treated sample (supernatant) at a slow flow rate (~1 mL/min).

-

Wash 1 (Neutrals): 1 mL 5% Ammonium Hydroxide in Water.

-

Wash 2 (Hydrophobic): 1 mL Methanol. Crucial: NPIC remains bound via ionic interaction while neutrals are washed away.

-

Elute: 1 mL 2% Formic Acid in Methanol . Acidification protonates the carboxyl group, breaking the ionic bond and eluting NPIC.

-

Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase A.

-

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI), Positive Mode.[2] Note: Although NPIC is an acid, the N-nitroso group protonates readily in positive mode [M+H]+, often providing better sensitivity than negative mode for nitrosamines.

Chromatography:

-

Column: Phenomenex Luna Omega Polar C18 or Waters Acquity HSS T3 (100 x 2.1 mm, 1.8 µm). Standard C18 will result in peak fronting/poor retention.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 2 | Hold (Loading) |

| 1.0 | 2 | Start Gradient |

| 6.0 | 90 | Elution |

| 7.5 | 90 | Wash |

| 7.6 | 2 | Re-equilibration |

| 10.0 | 2 | End |

MS/MS Parameters (MRM Transitions):

-

Precursor Ion (Q1): m/z 159.1 [M+H]+

-

Quantifier Ion (Q3): m/z 129.1 (Loss of NO, -30 Da)

-

Qualifier Ion (Q3): m/z 113.1 (Loss of HCOOH/COOH group) or m/z 85.1 (Ring cleavage).

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |

| NPIC | 159.1 | 129.1 | 15 | 50 |

| NPIC (Qual) | 159.1 | 113.1 | 22 | 50 |

| NPIC-d4 (IS) | 163.1 | 133.1 | 15 | 50 |

Experimental Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow using Mixed-Mode Anion Exchange (MAX).

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.

Key Validation Parameters:

-

Linearity: 0.5 ng/mL to 500 ng/mL (R² > 0.995). Weighting 1/x² is recommended.

-

Recovery (Extraction Efficiency):

-

Low QC (1.5 ng/mL): > 80%

-

High QC (400 ng/mL): > 85%

-

Note: If recovery is low (<50%), ensure the pH during the load step is > 6.5.

-

-

Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 (suppression), consider diluting the extract or using a more robust HILIC separation.

-

Stability: NPIC is light-sensitive. Amber glassware must be used throughout the process to prevent photolytic degradation of the N-nitroso bond.

Troubleshooting Guide:

-

Peak Fronting: Indicates solvent mismatch. Ensure reconstitution solvent matches the initial mobile phase (100% Aqueous or 98:2 Water:MeCN).

-

High Background: Check for contamination in formic acid or plasticware. Nitrosamines are ubiquitous; use pre-rinsed glass where possible.

References

-

U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA).[1] Retrieved from [Link]

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Retrieved from [Link]

-

Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology. Retrieved from [Link]

-

Tsikas, D., et al. (2015). GC-MS and LC-MS/MS analysis of pipecolic acid and its isomers. Journal of Chromatography B. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1][3] Retrieved from [Link]

Sources

Application Note: Ultrasensitive Detection and Quantification of N-Nitrosopipecolic Acid in Pharmaceutical Materials Using High-Resolution Mass Spectrometry

Abstract

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] This application note presents a robust and highly sensitive method for the detection and quantification of N-Nitrosopipecolic acid (NPIP), a potentially carcinogenic nitrosamine, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology leverages the high resolving power and mass accuracy of HRMS to ensure unambiguous identification and precise quantification at trace levels, aligning with stringent regulatory expectations set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] We provide a comprehensive protocol, including sample preparation, optimized LC-HRMS parameters, and data analysis workflows, suitable for implementation in quality control and drug development laboratories.

Introduction: The Imperative for Nitrosamine Control

The discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products in 2018 triggered a global regulatory re-evaluation of manufacturing processes for active pharmaceutical ingredients (APIs) and finished drug products.[4] N-nitrosamines can form during drug synthesis or degradation under specific conditions involving secondary or tertiary amines and nitrites.[5] Given their potential health risks even at trace levels, regulatory bodies now mandate rigorous risk assessments and the implementation of highly sensitive analytical methods to control these impurities.[4][5]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the gold standard for this task.[10] Its ability to provide exact mass measurements (typically with < 5 ppm error) and generate high-resolution fragmentation spectra (MS/MS) allows for confident identification and eliminates the ambiguity that can arise with lower-resolution instruments.[11][12] This self-validating system is critical for ensuring data integrity and regulatory compliance.

Principle of the Analytical Workflow

The method employs a streamlined "dilute-and-shoot" sample preparation protocol followed by UHPLC separation and HRMS detection. The UHPLC system chromatographically resolves NPIP from the API and other excipients. The eluent is then introduced into the HRMS, where molecules are ionized (via Electrospray Ionization) and their mass-to-charge ratio (m/z) is measured with high accuracy. Identification is confirmed by matching the accurate mass, retention time, and MS/MS fragmentation pattern against a certified reference standard. Quantification is achieved by integrating the area of the accurate mass chromatogram and comparing it against a calibration curve, with an isotopically labeled internal standard used to correct for matrix effects and instrument variability.

Caption: High-level workflow for NPIP analysis.

Materials and Reagents

| Item | Description / Supplier | Rationale |

| Standards | N-Nitrosopipecolic acid (NPIP) Certified Reference Material. | Essential for positive identification and accurate quantification. |

| N-Nitrosopipecolic acid-d₄ or other suitable isotopically labeled standard (e.g., NDMA-d₆). | Corrects for sample matrix effects and instrument variability, ensuring robust quantification. | |

| Solvents | Methanol (LC-MS Grade, Optima or equivalent). | Used as the primary solvent for sample and standard preparation due to its ability to dissolve a wide range of APIs and nitrosamines.[13] |

| Water (Type I, 18.2 MΩ·cm, LC-MS Grade). | Primary component of the aqueous mobile phase. | |

| Additives | Formic Acid (LC-MS Grade, >99%). | Mobile phase modifier used to promote protonation of the analyte for efficient positive mode ESI. |

| Equipment | UHPLC System (e.g., Thermo Vanquish, Agilent 1290). | Provides high-resolution chromatographic separation. |

| HRMS System (e.g., Thermo Q Exactive, Sciex X500 QTOF). | Enables accurate mass measurement and MS/MS for confident identification. | |

| Analytical Balance (0.01 mg readability). | For accurate weighing of samples and standards. | |

| Vortex Mixer and Mechanical Shaker. | To ensure complete dissolution and extraction from the sample matrix.[14] | |

| Centrifuge (capable of >4000 rpm). | To pelletize insoluble excipients prior to filtration.[13] | |

| Consumables | 15 mL Polypropylene Centrifuge Tubes. | For sample preparation. |

| 2 mL Amber HPLC Vials. | Amber glass protects light-sensitive nitrosamines from degradation.[15] | |

| 0.22 µm PVDF Syringe Filters. | To remove fine particulates from the final extract, protecting the UHPLC system.[14] |

Experimental Protocols

Caution: N-Nitrosamines are potent carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Protect standards and samples from light to prevent degradation.[15]

Preparation of Standard Solutions

-

Primary Stock (100 µg/mL): Accurately weigh 1.0 mg of NPIP reference standard. Dissolve in 10.0 mL of methanol in a volumetric flask. This serves as the primary stock solution.

-

Working Stock (1.0 µg/mL): Dilute the primary stock 1:100 with methanol.

-

Internal Standard (ISTD) Stock (500 ng/mL): Prepare a working stock of the isotopically labeled internal standard in methanol.

-

Calibration Curve Standards: Perform serial dilutions of the working stock with methanol to prepare calibration standards ranging from 0.5 ng/mL to 200 ng/mL. Fortify each calibration level with the ISTD to a final concentration of 25 ng/mL.

Sample Preparation Protocol

The following protocols are adapted from established FDA methodologies for nitrosamine analysis.[13][14]

A. Drug Substance (API)

-

Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[13]

-

Add 4.9 mL of methanol.

-

Add 0.1 mL of the ISTD working stock (500 ng/mL).

-

Vortex for 2 minutes or until fully dissolved.

-

Centrifuge the sample for 15 minutes at 4500 rpm.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.[14]

B. Drug Product (e.g., Tablets)

-

Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of the API.

-

Transfer the powder to a 15 mL centrifuge tube.

-

Add 4.9 mL of methanol.

-

Add 0.1 mL of the ISTD working stock (500 ng/mL).

-

Vortex for 2 minutes to disperse the powder.

-

Shake the sample for 40 minutes on a mechanical wrist-action shaker to ensure complete extraction.[13]

-

Centrifuge for 15 minutes at 4500 rpm to pelletize insoluble excipients.[14]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial.

LC-HRMS Method Parameters

Liquid Chromatography (LC) Parameters

| Parameter | Setting | Rationale |

| Column | Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 2.5 µm) or equivalent.[14] | Provides alternative selectivity for polar compounds and aromatic rings, often beneficial for complex API matrices. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic eluent. |

| Flow Rate | 0.5 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Gradient | 0-2 min: 5% B; 2-12 min: 5-95% B; 12-15 min: 95% B; 15.1-18 min: 5% B. | A shallow starting gradient ensures retention of polar nitrosamines, followed by a ramp to elute other components. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |

High-Resolution Mass Spectrometry (HRMS) Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | Optimal for protonating NPIP and other common nitrosamines. |

| Scan Mode | Full MS / dd-MS² (Data-Dependent MS²) | Full MS for accurate mass precursor detection; dd-MS² for fragmentation and structural confirmation.[16] |

| Mass Range | m/z 60 – 600 | Covers the mass range of NPIP and potential fragments. |

| Resolution | 70,000 FWHM (@ m/z 200) | High resolution is critical for achieving < 5 ppm mass accuracy and resolving interferences.[16] |

| AGC Target | 1e6 | Controls the number of ions in the C-trap to prevent space-charge effects. |

| Max IT | 50 ms | Maximum ion injection time. |

| Collision Energy | Stepped NCE: 15, 25, 40 eV | Using multiple collision energies ensures a comprehensive fragmentation pattern is generated. |

Data Analysis and Interpretation

Analyte Identification

Unambiguous identification of NPIP requires meeting all of the following criteria:

-

Accurate Mass: The measured mass of the precursor ion ([M+H]⁺) must be within ± 5 ppm of the theoretical exact mass.

-

Retention Time (RT): The RT of the peak in the sample must be within ± 2% of a contemporaneously analyzed reference standard.[13]

-

MS/MS Fragmentation: The MS/MS spectrum from the sample must contain key diagnostic fragment ions that match those of the reference standard.

Table of Key Ion Information for NPIP:

| Analyte | Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|

| N-Nitrosopipecolic Acid | C₆H₁₀N₂O₃ | [M+H]⁺ | 159.07642 |

Fragmentation Pathway Analysis

The structural confirmation of NPIP relies on its characteristic fragmentation pattern. Under collision-induced dissociation (CID), N-nitrosamines commonly exhibit loss of the nitroso group (•NO, 29.99799 Da) or related species. For NPIP, key fragmentation events include the loss of the nitroso group and subsequent fragmentation of the pipecolic acid ring structure.

Caption: Proposed fragmentation of protonated NPIP.

Quantification

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting this ratio against the analyte concentration. The curve should be fitted with a linear regression model, and a weighting of 1/x may be applied if heteroscedasticity is observed. The correlation coefficient (R²) must be ≥ 0.99 for the curve to be accepted.

Method Performance Characteristics

The described method is validated according to ICH Q2(R1) guidelines and demonstrates performance suitable for trace-level impurity analysis.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.3 ng/mL (corresponds to < 0.1 ppm in the drug substance) |

| Accuracy (Recovery) | 85 – 115% |

| Precision (RSD) | < 10% |

| Specificity | High; confirmed by accurate mass, RT, and MS/MS. |

Conclusion

This application note details a highly specific, sensitive, and robust LC-HRMS method for the determination of N-Nitrosopipecolic acid in pharmaceutical materials. The combination of efficient sample preparation, high-resolution chromatography, and the unparalleled confirmatory power of HRMS provides a self-validating system that ensures data of the highest integrity. This method is readily deployable in a regulated laboratory environment and provides the necessary performance to meet and exceed global regulatory requirements for the control of nitrosamine impurities, ultimately safeguarding patient safety.

References

-

HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. (2024). LCGC. [Link]

-

Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (2016). Analytical Methods. [Link]

-

Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). PMC - PubMed Central. [Link]

-

Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. (2021). NIH - National Center for Biotechnology Information. [Link]

-

Mass Spectra of N-Nitroso Compounds. (1975). OSTI.gov. [Link]

-

FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Lachman Consultants. [Link]

-

N-Nitroso-D,L-pipecolic Acid | CAS 4515-18-8. (n.d.). Veeprho. [Link]

-

Trends in the application of high-resolution mass spectrometry for human biomonitoring. (2017). NIH - National Center for Biotechnology Information. [Link]

-

Nitrosamines in Pharma. (n.d.). Ellutia. [Link]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. (2019). U.S. Food & Drug Administration. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

-

LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. (n.d.). U.S. Food & Drug Administration. [Link]

-

CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food & Drug Administration. [Link]

-

Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]

-

Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). [Link]

-

Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023). U.S. Food & Drug Administration. [Link]

-

N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614. (n.d.). PubChem - NIH. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. echemi.com [echemi.com]

- 8. N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of High-Sensitivity Competitive ELISA for N-Nitrosopipecolic Acid (NPIC)

[1]

Executive Summary

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has necessitated rigorous screening of pharmaceutical products. N-Nitrosopipecolic acid (NPIC), a cyclic N-nitrosamine derived from pipecolic acid, poses a potential genotoxic risk.[1] While LC-MS/MS remains the confirmatory gold standard, its low throughput and high cost limit its utility for large-scale raw material screening.[1]

This guide details the development of a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for NPIC. Unlike sandwich ELISAs used for large proteins, this protocol utilizes a competitive format essential for small molecule haptens (MW < 1000 Da). We focus on rational hapten design, addressing the critical challenge of orienting the N-nitroso epitope to maximize antibody specificity and sensitivity down to the low parts-per-billion (ppb) range.

Regulatory & Scientific Context

Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits for nitrosamines, often ranging from 18 to 96 ng/day depending on carcinogenic potency categorization (CPCA) [1].

Phase 1: Rational Hapten Design & Immunogen Preparation

The success of an immunoassay for a small molecule relies entirely on the Hapten Design . The antibody must recognize the specific N-nitroso functionality, not just the piperidine ring.

Structural Strategy

NPIC contains a carboxylic acid at the C2 position.[1] This is the ideal handle for conjugation.

-

Chemistry: Carbodiimide crosslinking (EDC/NHS).[1]

-

Orientation: Conjugating via the C2-carboxyl group anchors the molecule to the protein, exposing the N-nitroso piperidine ring to the immune system. This maximizes the probability of generating antibodies specific to the nitrosamine moiety rather than the linker.

Workflow Diagram: Immunogen Synthesis

Figure 1: Reaction scheme for conjugating NPIC to carrier protein via EDC/NHS chemistry.

Protocol: Preparation of NPIC-KLH Immunogen

Materials:

-

N-Nitrosopipecolic acid (NPIC)[1]

-

Keyhole Limpet Hemocyanin (KLH) - Chosen for high immunogenicity[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

Sulfo-NHS (N-hydroxysulfosuccinimide)[1]

-

Conjugation Buffer: 0.1M MES, 0.9M NaCl, pH 4.7

Step-by-Step:

-

Activation: Dissolve 2 mg NPIC in 500 µL MES buffer. Add 2 mg EDC and 2 mg Sulfo-NHS.[1] Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive ester.[1]

-

Conjugation: Dissolve 5 mg KLH in 500 µL PBS (pH 7.4). Add the activated NPIC solution dropwise to the KLH solution.

-

Incubation: React for 2 hours at RT with gentle mixing. The pH shift from MES (4.7) to PBS (7.[1]4) facilitates the amide bond formation with Lysine residues on KLH.

-

Purification: Desalt the conjugate using a centrifugal filter (30k MWCO) or dialysis against PBS to remove unreacted NPIC and byproducts.

-

Verification: Measure protein concentration (BCA Assay) and estimate hapten density via UV-Vis absorbance shifts or MALDI-TOF if available.

Critical Note: Prepare a separate conjugate using BSA (Bovine Serum Albumin) instead of KLH.[1] The NPIC-KLH will be used for immunization (injecting animals), while NPIC-BSA will be used as the Coating Antigen in the ELISA plate to prevent antibodies from binding to the KLH carrier itself [2].

Phase 2: Antibody Generation

For screening assays, Polyclonal Antibodies (pAbs) are often sufficient and cost-effective.[1] For long-term commercial kits, Monoclonal Antibodies (mAbs) are required.[1]

-

Host: New Zealand White Rabbits (for pAb).[1]

-

Immunization Schedule:

Phase 3: Competitive ELISA Development

In a competitive format, the signal is inversely proportional to the concentration of NPIC in the sample.

Assay Principle

-

Plate Coating: Wells are coated with NPIC-BSA.[1]

-

Competition: The sample (containing free NPIC) and the specific Anti-NPIC Antibody are added simultaneously.

-

Binding: Free NPIC competes with the Coated NPIC-BSA for antibody binding sites.[1]

Workflow Diagram: Competitive ELISA

Figure 2: Step-by-step workflow for the Competitive ELISA.

Detailed Protocol

-

Coating: Dilute NPIC-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

-

Blocking: Wash plate 3x with PBS-Tween (PBST).[1] Add 200 µL Blocking Buffer (PBS + 1% Casein or 3% Skim Milk).[1] Incubate 1h at RT.

-

Sample Addition: Add 50 µL of Standard or Sample.

-

Primary Antibody: Immediately add 50 µL of Anti-NPIC antibody (diluted to predetermined titer, e.g., 1:5000).

-

Incubation: Shake gently for 1 hour at RT (20-25°C). Competition occurs here.

-

Wash: Wash plate 5x with PBST.

-

Secondary Antibody: Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG (1:10,000). Incubate 45 min at RT.

-

Detection: Wash 5x. Add 100 µL TMB Substrate.[1] Incubate 15 min in dark.

Validation & Performance Metrics

To ensure the assay is suitable for pharmaceutical screening, it must be validated according to ICH Q2(R1) guidelines.

Sensitivity Data (Example)

The data should fit a 4-Parameter Logistic (4PL) curve.[1]

| Parameter | Value | Definition |

| IC50 | 1.5 ng/mL | Concentration inhibiting 50% of signal (Midpoint).[1] |

| LOD | 0.15 ng/mL | Limit of Detection (Mean of Blank - 3*SD). |

| Linear Range | 0.2 - 10 ng/mL | Working range for quantitation (IC20 - IC80).[1] |

Specificity (Cross-Reactivity)

This is the most critical validation step. The antibody must distinguish NPIC from its precursor (Pipecolic Acid) and other common nitrosamines.

| Compound | Structure Note | Cross-Reactivity (%) | Interpretation |

| N-Nitrosopipecolic Acid | Target | 100% | Reference |

| Pipecolic Acid | Precursor (No Nitroso) | < 0.1% | Excellent. No interference from raw materials.[1] |

| N-Nitrosopiperidine | No Carboxyl group | < 5% | Good specificity for the carboxyl handle.[1] |

| N-Nitrosoproline | 5-membered ring | < 1% | Differentiates ring size (6 vs 5).[1] |

Matrix Tolerance

Pharmaceutical samples often contain excipients.[1] Perform "Spike-and-Recovery" experiments.

-

Protocol: Spike known amounts of NPIC (e.g., 1 ng/mL) into dissolved drug matrix (e.g., 1 mg/mL Metformin solution).

-

Acceptance Criteria: Recovery should be between 80% - 120%.[1] If inhibition is observed, dilute the sample further until matrix interference is removed (Minimum Required Dilution - MRD).[1]

Troubleshooting Guide

-

High Background: Inadequate washing or antibody concentration too high.[1] Increase wash steps or dilute primary antibody further.[1]

-

Low Sensitivity (High IC50): Antibody affinity is too low or coating antigen concentration is too high.[1] Decrease coating antigen concentration to make competition "stiffer" [3].[1]

-

"Hook Effect": Not applicable in competitive assays, but ensure samples are within the linear range.

References

-

FDA. (2023).[1][6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration.[1][6][8] [Link]

-

Bio-Rad. (n.d.).[1] Competitive ELISA Protocol.[1][9] Retrieved from [Link]

-

PubChem. (n.d.).[1] N-Nitrosopipecolic acid Compound Summary. National Library of Medicine.[1] [Link]

Sources

- 1. Immunogenic lnp compositions and methods thereof - Patent US-2025235524-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. regulations.gov [regulations.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

N-Nitrosopipecolic acid analysis in complex food matrices

Application Note: Advanced Quantification of N-Nitrosopipecolic Acid (NPIC) in Complex Food Matrices via LC-MS/MS

Introduction & Scientific Context

N-Nitrosopipecolic acid (NPIC) is a cyclic, non-volatile nitrosamine formed primarily through the nitrosation of pipecolic acid, a metabolite of the amino acid lysine. While volatile nitrosamines have been regulated for decades, NVNAs like NPIC are gaining scrutiny due to their persistence in cured meats, smoked cheeses, and fermented spices.

Formation Mechanism: The precursor, pipecolic acid, is formed via the cyclization of lysine (often microbial).[1] In the presence of nitrites (curing agents) and acidic conditions (stomach or fermentation), pipecolic acid undergoes N-nitrosation to form NPIC.

Analytical Challenge: NPIC contains a carboxylic acid moiety, rendering it polar and non-volatile. Traditional GC-TEA methods require derivatization (methylation), which introduces variability. LC-MS/MS is the superior approach but requires rigorous cleanup to remove lipids and proteins that cause ion suppression.

Formation Pathway Visualization

Understanding the precursor pathway is essential for controlling artifact formation during analysis.

Figure 1: Biogenic formation of NPIC from Lysine via Pipecolic Acid intermediates.

Experimental Protocol

Reagents & Chemicals

-

Standards: N-Nitrosopipecolic acid (CAS 4515-18-8, >98% purity).

-

Internal Standard (IS): N-Nitrosopipecolic acid-d4 or N-Nitrosoproline-d3 (surrogate).

-

Inhibitor: Sulfamic acid (Ammonium sulfamate) – CRITICAL to prevent artificial nitrosation during extraction.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation: Modified QuEChERS with SPE Cleanup

This hybrid approach utilizes QuEChERS for initial extraction followed by Solid Phase Extraction (SPE) to remove matrix interferences.

Step-by-Step Methodology:

-

Homogenization: Weigh 2.0 g of sample (e.g., cured meat) into a 50 mL centrifuge tube.

-

Artifact Inhibition: Immediately add 1 mL of 10% Sulfamic Acid solution.

-

Rationale: Scavenges residual nitrite, preventing reaction with endogenous pipecolic acid during the extraction process.

-

-

Extraction:

-

Add 10 mL of 1% Formic Acid in Acetonitrile.

-

Add QuEChERS salt packet (4g MgSO4, 1g NaCl).

-

Vortex vigorously for 1 min.

-

Centrifuge at 4000 x g for 10 min at 4°C.

-

-

Lipid Removal (Freezing): Transfer supernatant to a fresh tube and store at -20°C for 30 mins. Centrifuge again to pellet precipitated lipids.

-

SPE Cleanup (Polymetric HLB):

-

Conditioning: 3 mL MeOH followed by 3 mL Water.

-

Loading: Dilute 1 mL of extract with 4 mL water (to reduce organic strength) and load onto the cartridge.

-

Wash: 3 mL 5% MeOH in water (removes sugars/salts).

-

Elution: 3 mL 100% Methanol.

-

-

Reconstitution: Evaporate eluate to dryness under nitrogen (40°C). Reconstitute in 500 µL Mobile Phase A. Filter through 0.22 µm PTFE filter.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC):

-

Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Luna Omega), 2.1 x 100 mm, 1.8 µm.

-

Why: Standard C18 often fails to retain polar organic acids like NPIC. Polar-embedded phases prevent "phase collapse" in high-aqueous conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.[3]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for retention).

-

1-6 min: 5% -> 95% B.

-

6-8 min: 95% B (Wash).

-

8.1 min: 5% B (Re-equilibration).

-

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).

-

Mode: Multiple Reaction Monitoring (MRM).[4]

-

Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| NPIC | 159.1 [M+H]+ | 129.1 [M-NO]+ | 15 | Quantifier |

| 113.1 [M-HCOOH]+ | 22 | Qualifier | ||

| NPIC-d4 (IS) | 163.1 [M+H]+ | 133.1 [M-NO]+ | 15 | Internal Std |

Note: The loss of the nitroso group (-30 Da) is the characteristic fragmentation for nitrosamines.

Workflow Diagram

Figure 2: Step-by-step extraction and cleanup workflow for NPIC analysis.

Method Validation & Performance

To ensure regulatory compliance (E-E-A-T), the method must meet the following criteria:

-

Linearity: R² > 0.995 over the range of 0.5 – 100 ng/mL.

-

Recovery: 70-120% in spiked matrices.

-

Matrix Effect (ME): Calculated as

. If ME > 20%, use matrix-matched calibration. -

Sensitivity:

-

LOD (Limit of Detection): 0.2 µg/kg

-

LOQ (Limit of Quantitation): 0.5 µg/kg

-

Troubleshooting Guide:

-

Issue: Low recovery of NPIC.

-

Solution: NPIC is acidic (pKa ~4). Ensure the load step in SPE is acidified (pH < 3) to keep NPIC protonated for retention on HLB cartridges.

-

-

Issue: High background noise.

-

Solution: Clean the MS source cone; non-volatile acids can accumulate. Use a divert valve to send the first 1 minute of LC flow to waste.

-

References

-

European Food Safety Authority (EFSA). (2023). Risk assessment of N-nitrosamines in food. Retrieved from [Link]

-

Herrmann, S. S., et al. (2014). Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

-

Tricker, A. R., & Preussmann, R. (1988).[5] Formation of N-nitroso compounds under simulated gastric conditions from Kashmir foodstuffs. Cancer Letters. Retrieved from [Link]

-

US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

-

Campillo, N., et al. (2011). Determination of volatile nitrosamines in meat products by microwave-assisted extraction and dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products [mdpi.com]

- 4. waters.com [waters.com]

- 5. Formation of N-nitroso compounds under simulated gastric conditions from Kashmir foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Nitrosopipecolic Acid (NPIP) LC-MS/MS Analysis

Answering your questions on overcoming matrix effects in N-Nitrosopipecolic acid LC-MS/MS analysis.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Nitrosopipecolic acid (NPIP) analysis. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects in LC-MS/MS assays. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy, precision, and reliability of your NPIP quantification.

Understanding the Challenge: The Insidious Nature of Matrix Effects

The presence of N-nitrosamine impurities, such as N-Nitrosopipecolic acid (NPIP), in pharmaceutical products is a significant safety concern due to their potential carcinogenicity. Regulatory bodies like the FDA and EMA have established strict limits for these impurities, demanding highly sensitive and selective analytical methods for their detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. However, the accuracy of LC-MS/MS data can be significantly compromised by "matrix effects," a phenomenon where co-eluting, undetected components from the sample matrix interfere with the ionization of the target analyte, in this case, NPIP.

This interference can manifest as either ion suppression or enhancement, leading to an underestimation or overestimation of the true NPIP concentration, respectively. The root cause of these effects lies in the competition for charge and surface area in the electrospray ionization (ESI) source. Components of the drug product's active pharmaceutical ingredient (API) and excipients can alter the efficiency with which NPIP molecules are ionized and transferred into the mass spectrometer.

This guide will provide a structured approach to diagnosing, mitigating, and ultimately overcoming these matrix effects to ensure the integrity of your analytical results.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects

Our troubleshooting guide is organized to follow the typical analytical workflow, from sample preparation through to data analysis.

Section 1: Sample Preparation – The First Line of Defense

The most effective strategy for combating matrix effects is to remove the interfering components before they ever reach the LC-MS/MS system. The choice of sample preparation technique is therefore critical.

Question: I'm observing significant ion suppression in my NPIP analysis of a complex drug formulation. What sample preparation strategies should I consider?

Answer: When dealing with complex matrices, a multi-pronged approach to sample preparation is often necessary. The goal is to selectively isolate NPIP while removing as much of the interfering matrix as possible. Here are several techniques to consider, starting with the simplest and progressing to the more complex:

-

Dilute-and-Shoot: This is the most straightforward approach, involving simply diluting the sample in a suitable solvent before injection.

-

When to use it: This method is best suited for relatively clean sample matrices where the NPIP concentration is well above the limit of quantification (LOQ).

-

Causality: Dilution reduces the concentration of all components, including matrix interferents, thereby lessening their impact on the ESI process. However, it also dilutes the analyte of interest, which can be a significant drawback for trace-level analysis.

-

-

Protein Precipitation (PPT): For samples containing proteins, such as biological matrices, PPT is a common first step.

-

Protocol: Add a 3:1 ratio of cold acetonitrile to your sample, vortex thoroughly, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. The supernatant is then collected for analysis.

-

Causality: The organic solvent denatures and precipitates the proteins, removing a major source of matrix interference. However, be aware that some small molecule interferents may remain in the supernatant.

-

-

Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from interfering compounds based on their differential solubilities in two immiscible liquids.

-

Protocol:

-

Adjust the pH of your aqueous sample to be acidic (e.g., pH 3-4) to ensure NPIP is in its neutral form.

-

Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex vigorously to facilitate the transfer of NPIP into the organic phase.

-

Centrifuge to separate the layers and carefully collect the organic layer.

-

Evaporate the organic solvent and reconstitute the residue in your mobile phase.

-

-

Causality: This technique is effective at removing polar, water-soluble interferents that are common in drug formulations. The pH adjustment is critical to ensure the efficient partitioning of NPIP.

-

-

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can provide the cleanest extracts.

-

When to use it: SPE is the preferred method for complex matrices or when very low detection limits are required.

-

Protocol (Example using a mixed-mode cation exchange cartridge):

-

Conditioning: Pass methanol followed by water through the cartridge.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash with a weak organic solvent to remove neutral and basic interferents.

-

Elution: Elute the NPIP using a stronger, appropriate solvent mixture.

-

-

Causality: SPE separates compounds based on their physical and chemical properties. A mixed-mode cartridge can provide orthogonal separation mechanisms (e.g., reversed-phase and ion exchange), leading to a highly purified sample extract.

-

Data Presentation: Comparison of Sample Preparation Techniques

| Technique | Pros | Cons | Typical Recovery |

| Dilute-and-Shoot | Fast, simple | High matrix effects, reduced sensitivity | N/A |

| Protein Precipitation | Removes proteins effectively | Does not remove all small molecule interferents | >90% |

| Liquid-Liquid Extraction | Good for removing polar interferents | Can be labor-intensive, requires solvent evaporation | 70-90% |

| Solid-Phase Extraction | Highly selective, provides the cleanest extracts | Method development can be complex | >85% |

Experimental Workflow: Sample Preparation Decision Tree

Troubleshooting guide for N-nitrosamine analytical methods

Welcome to the technical support center for N-nitrosamine analytical methods. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying N-nitrosamine impurities at trace levels. As these compounds are classified as probable human carcinogens, their accurate measurement is paramount for patient safety and regulatory compliance.[1][2][3][4][5]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind analytical challenges and provide robust, self-validating protocols to ensure the integrity of your results.

Part 1: Troubleshooting Sample Preparation

Sample preparation is a critical step that directly impacts the accuracy, sensitivity, and reliability of N-nitrosamine analysis.[6] Many common issues, including poor recovery and false positives, originate here.

FAQ 1: My results show a positive N-nitrosamine finding, but I suspect it might be an artifact of the analysis. How can I confirm and prevent this?

This is a critical and common concern. Artifactual formation, where N-nitrosamines are unintentionally created during the analytical process, can lead to costly false positives.[7][8] The primary cause is the reaction of residual nitrosating agents (like nitrites) with amine precursors (from the API, excipients, or solvents) under favorable conditions.[6][9][10]

Causality: Acidic conditions, often used in sample diluents or LC mobile phases, can significantly promote this reaction.[7][8][9] Similarly, the high temperatures of a GC injection port can also drive artifact formation.[6][11]

Troubleshooting Protocol: The Scavenger Test

To diagnose and mitigate this issue, the use of a nitrite scavenger is the most effective strategy.[7][9]

Step-by-Step Protocol:

-

Prepare Two Sample Sets:

-

Set A (Control): Prepare your sample as you normally would, following your established procedure.

-

Set B (Scavenger): Prepare a fresh sample, but add a nitrite scavenger to the sample diluent before adding your sample material.

-

-

Select a Scavenger:

-

Analyze Both Sets: Run both Set A and Set B using your validated analytical method.

-

Interpret the Results:

-

If the N-nitrosamine peak is significantly reduced or completely absent in Set B compared to Set A, it strongly indicates that the initial result was a false positive due to artifactual formation during sample preparation.[9]

-

If the results are comparable, the N-nitrosamine is likely present in the original sample.

-

Workflow for Investigating Artifactual Formation

Caption: Workflow for optimizing LC-MS/MS parameters for N-nitrosamine analysis.

FAQ 5: I am seeing a peak at the same transition as NDMA, but I suspect it's an interference. How can I be sure?

Isobaric interference is a significant challenge, especially for NDMA. A common interferent is N,N-Dimethylformamide (DMF) , a widely used solvent in pharmaceutical manufacturing, which can produce an isobaric signal that is mistaken for NDMA.

[13]Causality & Solutions:

-

Chromatographic Separation: The most robust solution is to achieve baseline separation of the analyte from the interferent. As mentioned in FAQ 3, using a biphenyl column or other alternative stationary phase is often effective at separating NDMA from DMF. *[13] High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, using HRMS (e.g., Q-TOF or Orbitrap) can resolve the two compounds based on their exact mass. The mass difference is small, but sufficient for a high-resolution instrument to distinguish them.

-

Review Manufacturing Process: Investigate the use of DMF or other potential sources of dimethylamine in the API synthesis or drug product formulation. This can provide clues as to whether this interference is likely.

[6]---

References

- Benchchem. (n.d.). avoiding false positives in nitrosamine impurity testing.

- Resolian Analytical Sciences. (n.d.). Preventing False Positives in Nitrosamine Testing.

- (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.

- (n.d.). Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode.

- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development.

- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.

- (2024, May 15). Challenges and winning strategies to develop an analytical method for Nitrosamines.

- Resolian Analytical Sciences. (2025, October 1). Preventing False Positives in Nitrosamine Testing | Resolian Analytical Sciences [Video]. YouTube.